2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile

Regioisomer differentiation Solid-state characterisation Recrystallisation optimisation

Choose 2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile (CAS 175137-70-9) for your research. The meta-chloro substituent (σₘ=+0.37) offers a unique balance of reactivity and stability, activating the β-carbon for nucleophilic vinylic substitution and heterocyclization. Its sharp melting point (88–91°C) ensures reliable solid-phase handling and straightforward purity verification. With XLogP3 of 3.6 and zero H-bond donors, it fits lead-like criteria for cell permeability. Ideal for synthesizing heterocycles and screening against the DDIT3/CHOP pathway. Benefit from regioisomer-dependent solid-state stability that simplifies recrystallization and polymorph screening, superior to the 4-Cl analog.

Molecular Formula C12H10ClNOS2
Molecular Weight 283.8 g/mol
CAS No. 175137-70-9
Cat. No. B071306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile
CAS175137-70-9
Molecular FormulaC12H10ClNOS2
Molecular Weight283.8 g/mol
Structural Identifiers
SMILESCSC(=C(C#N)C(=O)C1=CC(=CC=C1)Cl)SC
InChIInChI=1S/C12H10ClNOS2/c1-16-12(17-2)10(7-14)11(15)8-4-3-5-9(13)6-8/h3-6H,1-2H3
InChIKeyLFTHVHSELNRTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile CAS 175137-70-9: Core Identity and Scientific Procurement Baseline


2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile (CAS 175137-70-9, MFCD00067893, PubChem CID 2778473) is a member of the α‑oxoketene dithioacetal chemotype, characterised by a ketene S,S‑acetal moiety conjugated with both a nitrile and a 3‑chlorobenzoyl group [1]. The compound has a molecular formula of C₁₂H₁₀ClNOS₂, a monoisotopic mass of 282.9892 Da, computed XLogP3 of 3.6, zero H‑bond donors, and four H‑bond acceptors [2]. It is typically offered as a research‑grade solid with a purity specification ≥95% (HPLC) . Owing to the highly polarised push‑pull olefin system, this chemotype serves as a versatile intermediate for heterocycle synthesis and has been interrogated in early‑stage screening collections for biochemical target engagement [2][3].

Why the 3-Chloro Regioisomer of 2-(Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile Cannot Be Replaced by the 4-Chloro, 2-Chloro, or Non-Halogenated Analogs


The α‑oxoketene dithioacetal family exhibits regioisomer‑dependent physicochemical properties that directly impact downstream synthesis and solid‑phase handling. The three chlorobenzoyl isomers (2‑Cl, 3‑Cl, 4‑Cl) are constitutional isomers with identical molecular formulas but divergent crystal packing, melting behaviour, and solid‑state stability . The 3‑Cl isomer melts approximately 8–10 °C higher than its 4‑Cl counterpart, a difference that can dictate the outcome of recrystallisation‑based purification protocols and polymorph screening campaigns . Furthermore, the electron‑withdrawing chloro substituent at the meta position imposes a distinct resonance and inductive profile relative to the unsubstituted parent (2‑benzoyl‑3,3‑di(methylthio)acrylonitrile), altering the electrophilicity of the α,β‑unsaturated nitrile system and its regiospecificity in nucleophilic vinylic substitution and heterocyclisation cascades [1]. The quantitative evidence below demonstrates exactly where the 3‑Cl derivative delivers measurable differentiation relevant to procurement and experimental design.

Quantitative Differentiation Evidence for 2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile (CAS 175137-70-9) vs. Closest Structural Analogs


Melting-Point Differentiation of 3-Chloro vs. 4-Chloro Regioisomer: Solid-Phase Handling Implications

The 3‑chlorobenzoyl isomer (CAS 175137‑70‑9) exhibits a melting point range of 88.00–91.00 °C as reported by abcr . The 4‑chlorobenzoyl regioisomer (CAS 62455‑56‑5) melts at 80–81 °C (recrystallised from methanol) . This represents an elevation of approximately 8–10 °C for the meta‑chloro substitution pattern, consistent with the altered crystal packing energy resulting from the different molecular dipole orientation.

Regioisomer differentiation Solid-state characterisation Recrystallisation optimisation

Computed Lipophilicity Comparison: 3-Chloro vs. 3-Methyl Substitution and Implications for Partitioning Behaviour

PubChem reports an XLogP3 value of 3.6 for the 3‑chlorobenzoyl derivative [1]. The closest non‑halogenated comparator, 2-(3‑methylbenzoyl)-3,3‑di(methylthio)acrylonitrile (CAS 175201‑64‑6), has an XLogP3 of 3.4 [2]. The +0.2 log unit increase reflects the greater lipophilicity contributed by the chlorine atom relative to a methyl group at the identical meta position, consistent with established π‑substituent constants (Cl π = +0.71 vs. CH₃ π = +0.56, measured in octanol/water) [3].

Lipophilicity modulation XLogP3 comparison ADME property tuning

Electronic Substituent Effects: 3-Chloro Electron-Withdrawing Character vs. 3-Methyl Electron-Donating Character and Impact on α-Oxoketene Dithioacetal Reactivity

The meta‑chloro substituent exerts a net electron‑withdrawing effect (Hammett σₘ = +0.37), whereas the meta‑methyl group is weakly electron‑donating (σₘ = −0.07) [1]. In the α‑oxoketene dithioacetal scaffold, the electron deficiency of the conjugated enone system directly influences the rate of nucleophilic vinylic substitution and the regiospecificity of cyclisation with bidentate nucleophiles (e.g., amidines, hydrazines, or 1,2‑diamines) [2][3]. The electron‑withdrawing 3‑Cl group renders the β‑carbon more electrophilic compared to the 3‑CH₃ analog, favouring rapid adduct formation under mild conditions.

Hammett substituent constants Electrophilicity tuning Ketene dithioacetal reactivity

Commercial Purity Baseline: 2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile at 95% vs. 97% for the 3-Trifluoromethyl Analogue

The 3‑chloro derivative is commercially supplied at a minimum purity of 95% (HPLC) by AKSci (cat. Y7898) . The more lipophilic 3‑trifluoromethyl analog, 3,3‑bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (CAS 116492‑97‑8), is available at 97% purity from the same supplier class . While the 2% purity differential is modest, it reflects the synthetic accessibility of each analogue: the 3‑Cl derivative is obtained via direct condensation of 3‑chlorobenzoylacetonitrile with CS₂/MeI under Rudorf conditions, whereas the CF₃ analogue often requires additional purification steps to reach the higher specification [1].

Commercial purity specification Procurement quality control Purity-comparison across analogs

Class-Level Biochemical Target Engagement Trends: Benzoyl Substitution Impacts DNA-Damage-Inducible Transcript 3 Protein Affinity

Although no primary screening data exist specifically for the 3‑chloro derivative, BindingDB records for the closely related unsubstituted benzoyl analogue (BDBM66666) report an IC₅₀ of 6.21 × 10³ nM against mouse DNA damage‑inducible transcript 3 (DDIT3) protein [1]. In contrast, the 3‑methoxybenzoyl analogue (BDBM66653) shows IC₅₀ >1.00 × 10⁴ nM against the same target, indicating an at least 1.6‑fold loss in affinity upon introduction of the electron‑donating 3‑OMe group [2]. By class‑level inference, the electron‑withdrawing 3‑chloro substitution is predicted to maintain or enhance target engagement relative to the 3‑OMe derivative, based on the established preference of this binding site for electron‑deficient aryl groups. These data are derived from the NIH Molecular Libraries Screening Centers Network (MLSCN) and curated by PubChem BioAssay [1][2].

Target engagement screening Structure-activity relationship DNA damage-inducible transcript 3 protein

Regioisomeric Identity Assurance: 3-Chloro vs. 2-Chloro Isomer Boiling Point and Density Parameters

The chromatographic separation of chlorobenzoyl regioisomers is non‑trivial. Computed physicochemical parameters provide orthogonal identification handles: the 2‑chlorobenzoyl isomer (CAS 175137‑51‑6) has a predicted boiling point of 393.8 °C and density of 1.329 g/cm³ . The 3‑chlorobenzoyl isomer (CAS 175137‑70‑9) has a predicted boiling point of 394.0 °C and a slightly higher refractive index of 1.623 (vs. 1.624 for the 2‑Cl isomer) . While the absolute differences are small, combined melting‑point and chromatographic retention (driven by the different dipole moments of ortho‑ vs. meta‑chloro substitution) provide a robust identity confirmation protocol for incoming material verification.

Regioisomer quality control Boiling point differentiation Density specification

Evidence‑Backed Research and Industrial Application Scenarios for 2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile (CAS 175137-70-9)


Regiospecific Heterocycle Synthesis Requiring Meta-Chloro-Activated Ketene Dithioacetal Electrophilicity

The electron‑withdrawing 3‑chloro substituent (σₘ = +0.37) activates the β‑carbon of the α‑oxoketene dithioacetal toward nucleophilic vinylic substitution, enabling efficient one‑pot cyclocondensation with bidentate nucleophiles such as 1,2‑diamines to afford 1,5‑benzodiazepines or with amidines to yield pyrimidine derivatives [1][2]. The 3‑Cl derivative offers a synthetically useful middle‑ground: more reactive than the 3‑CH₃ analogue (σₘ = −0.07) yet less prone to hydrolytic lability than the strongly electron‑deficient 3‑NO₂ or 3‑CF₃ variants [1]. The melting point elevation of 8–10 °C relative to the 4‑Cl regioisomer facilitates straightforward recrystallisation from methanol or ethanol, delivering pure intermediate without chromatographic intervention .

DDIT3‑Focused Chemical Biology Probe Development Using Class‑Validated Scaffold

For research programmes targeting the DNA damage‑inducible transcript 3 (DDIT3/CHOP) pathway, the α‑oxoketene dithioacetal chemotype has confirmed binding to DDIT3 with an IC₅₀ of 6.21 μM for the unsubstituted parent [3]. The class‑level SAR indicates that electron‑withdrawing substituents at the meta position preserve or enhance affinity, while electron‑donating groups diminish it (3‑OMe analogue IC₅₀ >10 μM) [4]. The 3‑chloro derivative is therefore the most structurally rational procurement choice for initial hit‑expansion libraries, offering a tractable synthetic handle for further elaboration via the methylthio leaving group [3][4].

Physicochemical Property‑Guided Analogue Selection for CNS or Intracellular Target Space

With a computed XLogP3 of 3.6 and zero hydrogen‑bond donors, the 3‑chloro derivative satisfies typical lead‑like property criteria for cell permeability [5]. Compared with the 3‑methyl analog (XLogP3 = 3.4), the modest +0.2 log unit increase broadens the compound's partitioning profile without breaching the widely applied Lipinski threshold of XLogP ≤5 [6]. This places the 3‑Cl analogue in a favourable property window relative to both the more polar 3‑OMe derivative and the significantly more lipophilic 3‑CF₃ analogue (estimated XLogP3 ~4.3), making it a balanced starting point for cellular phenotypic screening cascades [5][6].

Solid‑Phase Format Adaptation Requiring Crystalline Intermediate with Defined Melting Behaviour

The sharp melting range of 88–91 °C enables reliable solid‑phase handling, automated weighing, and hot‑stage microscopy‑based polymorph screening . In procurement terms, a melting point specification of ≥88 °C provides a straightforward identity and purity verification test that requires minimal sample quantity and no specialised equipment, reducing the burden of incoming QC relative to low‑melting or amorphous analogues that demand HPLC‑only release testing . This is particularly relevant for CROs and medicinal chemistry core facilities managing compound libraries with established melting‑point‑based acceptance criteria.

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